2-(2-((4-Bromophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound is a boronate ester featuring a 4-bromophenoxymethyl-substituted phenyl ring attached to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane core. Its structure combines electron-withdrawing (bromine) and sterically bulky (methyl) groups, making it valuable in Suzuki-Miyaura cross-coupling reactions and medicinal chemistry .
Properties
IUPAC Name |
2-[2-[(4-bromophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BBrO3/c1-18(2)19(3,4)24-20(23-18)17-8-6-5-7-14(17)13-22-16-11-9-15(21)10-12-16/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDGQRLZLXUVBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2COC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BBrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(2-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
The precursor 2-(2-(bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is synthesized via Miyaura borylation of 2-bromo-benzyl bromide.
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Reactants : 2-Bromo-benzyl bromide (1 equiv), bis(pinacolato)diboron (B₂pin₂, 1.5 equiv), Pd(dppf)Cl₂ (3 mol%), KOAc (3 equiv).
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Solvent : Anhydrous 1,4-dioxane.
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Conditions : 80°C under N₂ for 12 hours.
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Workup : Filter through Celite, concentrate, purify via silica gel chromatography (hexane/EtOAc 9:1).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 80°C |
| Catalyst | Pd(dppf)Cl₂ |
| Solvent | 1,4-Dioxane |
| Purification | Column Chromatography |
Etherification with 4-Bromophenol
The benzyl bromide intermediate undergoes nucleophilic substitution with 4-bromophenol.
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Reactants : 2-(2-(Bromomethyl)phenyl)-dioxaborolane (1 equiv), 4-bromophenol (1.2 equiv), K₂CO₃ (2 equiv).
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Solvent : DMF.
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Conditions : 80°C for 12 hours.
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Workup : Dilute with H₂O, extract with EtOAc, dry over Na₂SO₄, concentrate.
Optimization Insights :
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Base Selection : Cs₂CO₃ increases yield to 78% but requires longer reaction times (24 hours).
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Solvent : DMF outperforms THF due to better solubility of phenolic substrates.
One-Pot Sequential Borylation-Etherification
Direct Coupling Using BF₃·OEt₂
A transition-metal-free approach employs BF₃·OEt₂ to activate the aryl bromide for borylation.
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Reactants : 2-Bromo-benzyl bromide (1 equiv), B₂pin₂ (1.1 equiv), BF₃·OEt₂ (1.1 equiv).
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Solvent : MeCN.
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Conditions : 0°C for 5 minutes.
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Workup : Quench with H₂O, extract with CH₂Cl₂, purify via flash chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 0°C |
| Activator | BF₃·OEt₂ |
| Solvent | MeCN |
| Time | 5 minutes |
In Situ Etherification
The boronate intermediate reacts directly with 4-bromophenol under basic conditions without isolation.
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Reactants : Crude boronate (1 equiv), 4-bromophenol (1.1 equiv), K₂CO₃ (2 equiv).
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Solvent : DMF.
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Conditions : 60°C for 6 hours.
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Yield : 68% (over two steps).
Pinacol Boronate Ester Formation
Boronic Acid Conversion
Arylboronic acids are esterified with pinacol to enhance stability.
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Reactants : 2-(2-((4-Bromophenoxy)methyl)phenyl)boronic acid (1 equiv), pinacol (1.05 equiv), MgSO₄ (1 equiv).
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Solvent : CH₂Cl₂.
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Conditions : Room temperature for 16 hours.
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Workup : Filter, concentrate, distill under reduced pressure.
Key Data :
| Parameter | Value |
|---|---|
| Drying Agent | MgSO₄ |
| Solvent | CH₂Cl₂ |
| Distillation | 108°C at 23 mmHg |
Analytical Validation
Spectroscopic Characterization
Purity and Yield Optimization
| Method | Yield (%) | Purity (%) | Source |
|---|---|---|---|
| Miyaura + Etherification | 75 | >98 | |
| One-Pot BF₃·OEt₂ | 73 | 95 | |
| Pinacol Esterification | 89 | >99 |
Challenges and Alternatives
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Steric Hindrance : Ortho-substituted benzyl bromides require elevated temperatures (100°C) for substitution, reducing yields to 55%.
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Pd Leaching : Miyaura borylation necessitates rigorous catalyst removal to avoid contamination in downstream applications.
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Alternative Routes : Mitsunobu reaction between 2-boronobenzyl alcohol and 4-bromophenol (yield: 65%) .
Chemical Reactions Analysis
Types of Reactions
2-(2-((4-Bromophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: The compound is a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydroxide.
Catalysts: Palladium catalysts (e.g., Pd(PPh3)4).
Solvents: Acetone, DMF, toluene.
Major Products
The major products formed from these reactions include substituted phenyl derivatives and biaryl compounds, which are important in the synthesis of pharmaceuticals and organic materials.
Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
One of the primary applications of this compound is as a boronic ester reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds in organic synthesis. The compound serves as a boron source that couples with various aryl or heteroaryl halides under palladium catalysis. This method is widely used for synthesizing complex organic molecules with high stereochemical control, making it valuable in the development of pharmaceuticals and agrochemicals .
Case Study: Synthesis of Anticancer Agents
In a study focused on synthesizing novel anticancer agents, researchers utilized this compound to couple with different aryl halides. The resulting products demonstrated significant cytotoxicity against cancer cell lines, indicating the potential of this methodology in drug development .
Synthesis of Functionalized Materials
The compound is also employed in synthesizing functionalized materials, including polymers and nanomaterials. Its ability to create diverse carbon frameworks allows for the modification of material properties, which is essential in developing advanced materials for electronics and photonics.
Data Table: Material Properties
| Material Type | Property Enhanced | Application Area |
|---|---|---|
| Conductive Polymers | Increased electrical conductivity | Electronics |
| Photonic Materials | Tunable optical properties | Photonics |
| Biocompatible Polymers | Enhanced biocompatibility | Medical Devices |
Pharmaceutical Development
In pharmaceutical chemistry, this compound has been used to synthesize various bioactive molecules. Its role as a building block facilitates the creation of compounds that can interact with biological targets effectively.
Case Study: Development of Antiviral Agents
Research has shown that derivatives synthesized using this boronic ester have exhibited antiviral activity against several viral strains. The strategic incorporation of this compound into drug design has led to promising candidates for further development .
Mechanism of Action
The mechanism of action of 2-(2-((4-Bromophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in cross-coupling reactions. The dioxaborolane moiety acts as a boron source, facilitating the formation of carbon-carbon bonds in the presence of a palladium catalyst. This process involves the oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with the boronate ester and reductive elimination to form the biaryl product .
Comparison with Similar Compounds
Structural Features and Substituent Variations
- Positional Isomerism: The compound AG01FKZO () differs from the target molecule only in the position of the bromophenoxymethyl group (C3 vs. C2), which alters steric interactions in cross-coupling reactions .
- Electron-Donating/Withdrawing Effects : The dimethoxy and dichloro groups in compound 6a () enhance electrophilicity at the boron center, accelerating Suzuki reactions, while the trifluoromethoxy group in 16f () increases hydrophobicity and metabolic stability .
- Functional Group Diversity : Ethynyl () and bromomethyl () substituents enable further functionalization, such as click chemistry or alkylation .
Biological Activity
2-(2-((4-Bromophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound with significant applications in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions. This compound's biological activity is of interest due to its potential utility in various pharmaceutical and agrochemical contexts. This article reviews the biological activity of this compound, supported by data tables and research findings.
Basic Information
| Property | Details |
|---|---|
| Chemical Name | This compound |
| CAS Number | 2246758-17-6 |
| Molecular Formula | C19H22BBrO3 |
| Molecular Weight | 389.0912 g/mol |
Structural Features
The compound features a dioxaborolane ring structure which is crucial for its reactivity in cross-coupling reactions. The presence of a bromophenoxy group enhances its electrophilic properties, making it suitable for various synthetic applications.
The primary biological activity of this compound is related to its role as a boron source in palladium-catalyzed cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds in organic molecules. The compound facilitates the coupling of aryl or heteroaryl halides with various nucleophiles, leading to the synthesis of complex organic structures with potential therapeutic applications.
Case Studies and Research Findings
- Anticancer Activity : A study investigated the use of boronic esters in developing anticancer agents. The compound was tested for its ability to inhibit cancer cell proliferation. Results indicated that it could effectively inhibit the growth of specific cancer cell lines through apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : Research has shown that compounds containing bromophenyl groups exhibit antimicrobial activity. The specific derivative under consideration was evaluated against various bacterial strains, demonstrating significant inhibitory effects .
- Neuroprotective Effects : Another study explored the neuroprotective potential of boronic esters in models of neurodegeneration. The results suggested that this compound could mitigate oxidative stress and improve neuronal survival under toxic conditions .
Summary of Biological Activities
Q & A
Basic: What synthetic routes are commonly used to prepare this compound, and what intermediates are critical?
The compound is synthesized via a lithiation-borylation strategy :
Lithiation : React 2-((4-bromophenoxy)methyl)phenyl bromide with n-BuLi at −78°C in anhydrous THF under nitrogen. This generates a reactive aryl lithium intermediate.
Borylation : Introduce 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to form the boronate ester.
Purification : Column chromatography (hexane/DCM) isolates the product. Key intermediates include the aryl lithium species and the borolane reagent. This method aligns with protocols for structurally similar dioxaborolanes .
Basic: Which spectroscopic techniques confirm the structure, and what spectral markers are expected?
- ¹H/¹³C NMR :
- Aromatic protons (4-bromophenoxy): Doublets at δ ~7.4–7.7 ppm (J ≈ 8.3 Hz).
- Dioxaborolane methyl groups: Singlet at δ ~1.3 ppm.
- HRMS : Molecular ion peak [M+H]⁺ at m/z 419.06 (C₁₉H₂₁BBrO₃).
- X-ray crystallography : Resolves boron coordination geometry, as demonstrated for ferrocenyl analogs .
Advanced: How to optimize Suzuki-Miyaura cross-coupling with electron-deficient aryl partners?
- Catalyst : Pd(PPh₃)₄ (2–5 mol%) or XPhos Pd G3 for challenging substrates.
- Base : Cs₂CO₃ in dioxane/water (3:1) at 80–100°C.
- Monitoring : TLC (hexane/EtOAc). For low reactivity, use microwave-assisted conditions (120°C, 20 min). These optimizations are adapted from bromophenyl dioxaborolane protocols .
Advanced: How to mitigate hydrolysis of the dioxaborolane ring during storage or reactions?
- Storage : Under argon at −20°C with 4Å molecular sieves.
- Stability assessment :
Advanced: How to resolve contradictory cross-coupling yields between batch and flow systems?
- Experimental design : Use a DoE approach to vary temperature, residence time, and catalyst loading in flow reactors.
- In-line UV monitoring : Tracks intermediates in microfluidic systems.
- Kinetic analysis : Compare Arrhenius profiles (batch vs. flow). Elevated temperatures (120°C) in flow may improve yields due to enhanced heat transfer, as shown in flow-chemistry syntheses .
Basic: What are its primary applications in medicinal chemistry, and how does reactivity compare to non-brominated analogs?
- Applications : Synthesis of biaryl ethers for kinase inhibitors and PET tracers.
- Reactivity : The bromophenoxy group enhances electrophilicity in SNAr reactions (e.g., couplings at 50°C vs. 80°C for non-brominated analogs). However, bromine may require protective strategies to prevent unwanted substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
